molecular formula C19H22ClN3OS B2773784 N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide CAS No. 450341-23-8

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide

Cat. No.: B2773784
CAS No.: 450341-23-8
M. Wt: 375.92
InChI Key: JOUZPDKCMWBHRD-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a chlorophenyl group, and a cyclohexylacetamide moiety

Preparation Methods

The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring system.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound as the reagent.

    Attachment of the Cyclohexylacetamide Moiety: The final step involves the coupling of the cyclohexylacetamide group to the thieno[3,4-c]pyrazole core, typically through an amide bond formation reaction.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents using nucleophilic substitution reagents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide involves its interaction with specific molecular targets within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide can be compared with other thienopyrazole derivatives and related compounds:

    Thienopyrazole Derivatives: These compounds share the thieno[3,4-c]pyrazole core but differ in their substituents, leading to variations in their chemical and biological properties.

    Chlorophenyl Compounds: Compounds with a chlorophenyl group may exhibit similar reactivity in substitution reactions but differ in their overall structure and function.

    Cyclohexylacetamide Derivatives: These compounds share the cyclohexylacetamide moiety but differ in their core structures, affecting their biological activities and applications.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Biological Activity

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide is a compound that belongs to the thienopyrazole class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H17ClN4O3S
  • Molecular Weight : 380.8 g/mol
  • Structural Features : The compound features a thieno[3,4-c]pyrazole core with a 4-chlorophenyl substituent and a cyclohexylacetamide moiety, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following table summarizes key findings related to its biological effects:

Biological Activity Mechanism of Action References
AnticancerInduces apoptosis in cancer cells via caspase activation
AntimicrobialInhibits bacterial growth by disrupting cell wall synthesis
Anti-inflammatoryReduces pro-inflammatory cytokines through NF-kB inhibition
AntidiabeticImproves insulin sensitivity and glucose uptake
  • Anticancer Activity : Studies have shown that compounds with thienopyrazole structures can induce apoptosis in cancer cells. This is primarily mediated through the activation of caspases, leading to DNA fragmentation and cell cycle arrest at the G2/M phase. The presence of the chlorophenyl group enhances its interaction with cellular targets, promoting cytotoxic effects against various cancer cell lines.
  • Antimicrobial Effects : The compound exhibits significant antimicrobial properties by inhibiting the growth of both Gram-positive and Gram-negative bacteria. This action is thought to occur through interference with bacterial cell wall synthesis and function.
  • Anti-inflammatory Properties : this compound has shown potential in reducing inflammation by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is mediated through the inhibition of the NF-kB signaling pathway.
  • Antidiabetic Activity : Preliminary studies indicate that this compound may enhance insulin sensitivity and promote glucose uptake in muscle cells. This suggests a potential role in managing diabetes mellitus by improving metabolic profiles.

Case Studies

Several case studies have highlighted the therapeutic potential of thienopyrazole derivatives:

  • Case Study 1 : A study evaluated the anticancer effects of thienopyrazole compounds on breast cancer cell lines. Results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways (Afifi et al., 2017).
  • Case Study 2 : Research on anti-inflammatory effects demonstrated that thienopyrazole derivatives could effectively reduce edema in animal models by inhibiting inflammatory mediators (Halawa et al., 2017).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3OS/c20-14-6-8-15(9-7-14)23-19(16-11-25-12-17(16)22-23)21-18(24)10-13-4-2-1-3-5-13/h6-9,13H,1-5,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUZPDKCMWBHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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